molecular formula C8H10N2O3 B12996880 1-Cyclopropyl-3-methoxy-1H-pyrazole-4-carboxylic acid

1-Cyclopropyl-3-methoxy-1H-pyrazole-4-carboxylic acid

Cat. No.: B12996880
M. Wt: 182.18 g/mol
InChI Key: RSBLEGVNLAKVSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropyl-3-methoxy-1H-pyrazole-4-carboxylic acid is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

The synthesis of 1-Cyclopropyl-3-methoxy-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropyl hydrazine with methoxyacetic acid, followed by cyclization and subsequent carboxylation. Industrial production methods often employ optimized reaction conditions to ensure high yield and purity. These conditions may include the use of specific catalysts, temperature control, and solvent selection to facilitate the desired transformations .

Chemical Reactions Analysis

1-Cyclopropyl-3-methoxy-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-Cyclopropyl-3-methoxy-1H-pyrazole-4-carboxylic acid has found applications in various scientific research areas:

Mechanism of Action

The mechanism by which 1-Cyclopropyl-3-methoxy-1H-pyrazole-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The pathways involved often relate to the inhibition or activation of biochemical processes, leading to the observed biological effects. Detailed studies on the molecular interactions and binding affinities provide a deeper understanding of its mechanism of action .

Comparison with Similar Compounds

1-Cyclopropyl-3-methoxy-1H-pyrazole-4-carboxylic acid can be compared with other similar pyrazole derivatives, such as:

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

1-cyclopropyl-3-methoxypyrazole-4-carboxylic acid

InChI

InChI=1S/C8H10N2O3/c1-13-7-6(8(11)12)4-10(9-7)5-2-3-5/h4-5H,2-3H2,1H3,(H,11,12)

InChI Key

RSBLEGVNLAKVSC-UHFFFAOYSA-N

Canonical SMILES

COC1=NN(C=C1C(=O)O)C2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.